1-(difluoromethyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine
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Overview
Description
1-(difluoromethyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group attached to a pyrazole ring, which is further substituted with a propyl group and a pyrazolylmethyl group. The presence of fluorine atoms in organic molecules often imparts unique properties, making such compounds valuable in various applications, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the difluoromethylation of a pyrazole derivative. This process can be achieved through radical difluoromethylation, which is a method that introduces the difluoromethyl group into the pyrazole ring . The reaction conditions often involve the use of radical initiators and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(difluoromethyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The difluoromethyl group and other substituents can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield difluoromethylated pyrazole derivatives, while substitution reactions can lead to a variety of functionalized pyrazoles.
Scientific Research Applications
1-(difluoromethyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the development of agrochemicals and other industrial applications where fluorine-containing compounds are desired for their stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(difluoromethyl)-1H-pyrazol-5-ylmethylamine: A similar compound with a different substitution pattern on the pyrazole ring.
3-difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid: Another difluoromethylated pyrazole derivative with distinct functional groups.
Uniqueness
1-(difluoromethyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both difluoromethyl and propyl groups on the pyrazole ring enhances its versatility in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H15F2N5 |
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Molecular Weight |
255.27 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H15F2N5/c1-2-6-17-9(3-5-15-17)8-14-10-4-7-18(16-10)11(12)13/h3-5,7,11H,2,6,8H2,1H3,(H,14,16) |
InChI Key |
NHOVOGWSSTWWQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNC2=NN(C=C2)C(F)F |
Origin of Product |
United States |
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